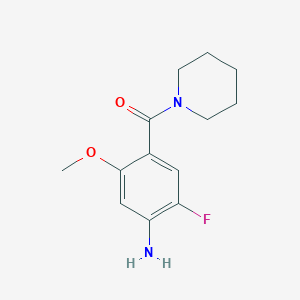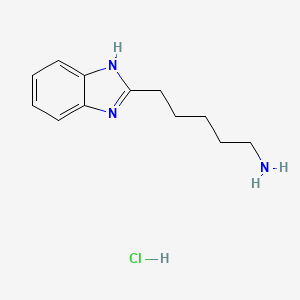
2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)aniline is an organic compound that features a fluorine atom, a methoxy group, and a piperidine-1-carbonyl group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2-fluoro-5-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The resulting amine is acylated with piperidine-1-carbonyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-fluoro-5-methoxy-4-(piperidine-1-carbonyl)benzaldehyde.
Reduction: Formation of 2-fluoro-5-methoxy-4-(piperidine-1-carbonyl)benzyl alcohol.
Substitution: Formation of 2-methoxy-5-methoxy-4-(piperidine-1-carbonyl)aniline.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)phenylboronic acid
- 2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)benzaldehyde
- 2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)benzyl alcohol
Uniqueness
2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)aniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the methoxy group and the piperidine-1-carbonyl group also contributes to its distinct properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H17FN2O2 |
|---|---|
Molekulargewicht |
252.28 g/mol |
IUPAC-Name |
(4-amino-5-fluoro-2-methoxyphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H17FN2O2/c1-18-12-8-11(15)10(14)7-9(12)13(17)16-5-3-2-4-6-16/h7-8H,2-6,15H2,1H3 |
InChI-Schlüssel |
PGBFVQIDMMCYEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)N2CCCCC2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Cyclopropylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13185719.png)




![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B13185750.png)
![4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13185769.png)
![(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)




